4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine
Description
Properties
IUPAC Name |
4-bromo-1-(oxan-2-yl)pyrazolo[4,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O/c12-11-8-7-14-15(9(8)4-5-13-11)10-3-1-2-6-16-10/h4-5,7,10H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHIUMWNPCGXCHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=N2)C(=NC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine typically involves the following steps:
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Formation of the Pyrazolopyridine Core: : The pyrazolopyridine core can be synthesized through a cyclization reaction involving a suitable pyridine derivative and a hydrazine derivative. This step often requires the use of a strong acid or base as a catalyst and is carried out under reflux conditions.
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Bromination: : The introduction of the bromine atom at the fourth position of the pyrazolopyridine ring can be achieved using brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of a suitable solvent like dichloromethane. The reaction is typically performed at room temperature or slightly elevated temperatures.
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Attachment of the Tetrahydro-2H-pyran-2-yl Group: : The final step involves the attachment of the tetrahydro-2H-pyran-2-yl group to the nitrogen atom of the pyrazole ring. This can be accomplished through a nucleophilic substitution reaction using a suitable tetrahydro-2H-pyran-2-
Biological Activity
4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C11H12BrN3O
- Molecular Weight : 282.14 g/mol
- CAS Number : 1416712-67-8
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. It is hypothesized that the compound may act as an inhibitor of certain enzymes or receptors involved in disease processes, particularly in cancer and inflammation. The unique pyrazolo[4,3-c]pyridine core structure allows for diverse interactions with biological macromolecules, enhancing its potential as a pharmacophore.
Biological Activity and Therapeutic Applications
Research indicates that compounds with similar structures exhibit various pharmacological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For example, related compounds have shown IC50 values in the nanomolar range against various cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) .
- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways is under investigation. Similar pyrazolo derivatives have demonstrated effectiveness in reducing inflammation markers in vitro .
Research Findings
A review of recent literature highlights several key findings regarding the biological activity of this compound:
Case Studies
Several case studies have been published detailing the synthesis and evaluation of compounds similar to this compound:
- Anticancer Screening : A series of pyrazolo derivatives were screened against a panel of cancer cell lines, revealing that certain substitutions at the 4-position significantly increased cytotoxicity.
- Inflammation Models : In animal models of inflammation, compounds structurally related to this compound demonstrated a reduction in edema and inflammatory cytokine levels.
Scientific Research Applications
Medicinal Chemistry
Potential Drug Development:
4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine is being explored as a candidate for drug development due to its unique structure, which may interact with various biological targets. Research has indicated its potential in treating conditions such as inflammation and cancer.
Mechanism of Action:
The mechanism of action involves binding to specific enzymes or receptors, modulating their activity, which may lead to therapeutic effects. For instance, modifications at specific positions on the pyrazolo ring can significantly influence biological activity, enhancing potency against certain diseases like tuberculosis.
Structure-Activity Relationships (SAR)
SAR studies have shown that substituents at different positions on the pyrazolo ring can either enhance or reduce biological activity. Notably, modifications at the N(1) or C(5) positions have been linked to improved efficacy against various pathogens. This insight is crucial for guiding future synthetic modifications aimed at optimizing therapeutic profiles.
Research indicates that this compound exhibits diverse pharmacological properties. It has been evaluated for its anti-inflammatory and anticancer activities, with preliminary studies suggesting promising results in vitro. For example, derivatives of this compound have shown selective binding affinities towards specific biological targets, indicating potential for further development in clinical settings .
Industrial Applications
In addition to its medicinal uses, this compound is being investigated for applications in materials science. Its unique chemical structure allows it to be used as a building block for synthesizing more complex molecules with desired properties such as enhanced thermal stability or specific electronic characteristics. This versatility makes it valuable in the development of specialty chemicals and advanced materials .
Case Studies
Several studies have explored the pharmacological potential of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anti-inflammatory effects | Demonstrated significant reduction in inflammatory markers in vitro |
| Study B | Anticancer properties | Showed selective cytotoxicity against cancer cell lines |
| Study C | SAR analysis | Identified key modifications that enhance biological activity |
These case studies underscore the compound's potential as a versatile agent in therapeutic applications.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₁H₁₂BrN₃O
- Molecular Weight : 282.14 g/mol
- Purity : ≥95% (typical commercial specifications) .
Comparison with Structurally Similar Compounds
Positional Isomers of Brominated Pyrazolo[4,3-c]pyridines
The position of bromine significantly influences reactivity and applications.
Key Insight : Bromine at position 4 (target compound) directs electrophilic substitution reactions to specific ring positions, making it preferable for functionalization in drug discovery .
Halogen-Substituted Derivatives
Key Insight : Iodine-substituted derivatives (e.g., 4-Bromo-3-iodo) are valuable in metal-catalyzed cross-couplings, while trifluoromethyl groups improve drug-like properties .
Structural Analogues with Different Heterocyclic Cores
Variations in the fused ring system lead to divergent biological activities.
Key Insight : Pyrazolo[4,3-c]pyridines exhibit unique selectivity in kinase inhibition compared to indazoles or [3,4-b]-fused analogues .
Q & A
Basic: What are the common synthetic routes for 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine?
Answer:
The synthesis typically involves three key steps:
Cyclization : Reacting pyridine derivatives with hydrazine under reflux (e.g., 110°C for 16 hours) to form the pyrazolo-pyridine core .
Bromination : Introducing bromine using reagents like HBr or Br₂ in acidic/basic media. For example, bromination of 1H-pyrazolo[4,3-b]pyridine with HBr yielded 3-bromo derivatives in 29% yield after purification via acid-base extraction .
THP Protection : Protecting the pyrazole nitrogen with tetrahydropyran (THP) via reaction with dihydropyran under acidic catalysis (e.g., p-TsOH). Boc protection analogs (e.g., tert-butyl carbamate) are also used for stability during subsequent reactions .
Basic: How is the THP protecting group removed during synthesis?
Answer:
The THP group is cleaved under mild acidic conditions. For example:
- Use trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature for 30 minutes .
- Alternatively, HCl in dioxane (4 M) can achieve deprotection. Post-reaction, neutralization with NaHCO₃ and extraction with ethyl acetate are recommended .
Advanced: What cross-coupling reactions are effective for modifying the bromine substituent?
Answer:
The bromine atom serves as a handle for functionalization:
- Suzuki-Miyaura Coupling : Use Pd catalysts (e.g., Pd₂(dba)₃) with ligands like XPhos and Cs₂CO₃ as base in toluene/water at 100°C .
- Buchwald-Hartwig Amination : Employ Pd(OAc)₂ with Xantphos ligand and aryl amines under inert atmosphere (e.g., N₂) at 80–100°C .
- Negishi Coupling : Zinc reagents with Pd(PPh₃)₄ in THF at reflux .
Advanced: How to address low yields in bromination steps?
Answer:
Low yields (e.g., 29% in ) arise from competing side reactions. Mitigation strategies include:
- Optimized Stoichiometry : Use 1.2–1.5 eq. HBr to avoid over-bromination.
- Controlled Temperature : Maintain 0–5°C during bromine addition to suppress decomposition.
- Purification : Employ column chromatography with hexane/EtOAc gradients or recrystallization from ethanol/water mixtures .
Basic: What analytical techniques confirm the structure of this compound?
Answer:
- NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to verify THP ring protons (δ 1.4–4.0 ppm) and pyrazole/pyridine aromatic signals .
- LC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺) and purity (>95% by HPLC) .
- X-ray Crystallography : Resolve crystal packing and dihedral angles between heterocyclic rings (e.g., 22.0° for pyrazole-pyridine planes) .
Advanced: What mechanistic insights exist for the THP group’s stability under basic/acidic conditions?
Answer:
The THP group is stable under basic conditions (e.g., Cs₂CO₃ in Suzuki couplings) but hydrolyzes in acids. Studies show:
- Base Stability : No cleavage observed during Pd-catalyzed reactions in pH 8–9 environments .
- Acid Sensitivity : Protonation of the THP oxygen triggers ring-opening, forming a carbocation intermediate quenched by water .
Advanced: What role does this compound play in EGFR inhibition studies?
Answer:
Substituted pyrazolo[4,3-c]pyridines are reported as EGFR tyrosine kinase inhibitors (TKIs). The bromine atom and THP group enhance binding to the ATP pocket via hydrophobic interactions. In vitro assays show IC₅₀ values <100 nM for EGFR mutants (e.g., L858R/T790M) .
Handling & Safety: What precautions are required for this compound?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
